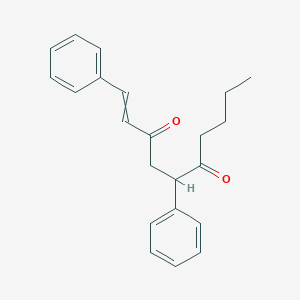
1,5-Diphenyldec-1-ene-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyldec-1-ene-3,6-dione is an organic compound with the molecular formula C22H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyldec-1-ene-3,6-dione can be synthesized through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This reaction is followed by a Claisen condensation, which is a base-catalyzed cyclization, resulting in the formation of the diketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The choice of reagents and catalysts may vary to optimize yield and purity. The process often includes steps for purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyldec-1-ene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,5-Diphenyldec-1-ene-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-Diphenyldec-1-ene-3,6-dione involves its interaction with molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing various biochemical pathways. Additionally, its phenyl groups can participate in π-π interactions, affecting its binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbutane-1,3-dione: Another diketone with similar reactivity but different structural properties.
1,3-Diphenylpropane-1,2-dione: A shorter-chain diketone with distinct chemical behavior.
Uniqueness
1,5-Diphenyldec-1-ene-3,6-dione is unique due to its longer carbon chain and the presence of both phenyl and diketone groups. This combination provides a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
62619-69-6 |
|---|---|
Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,5-diphenyldec-1-ene-3,6-dione |
InChI |
InChI=1S/C22H24O2/c1-2-3-14-22(24)21(19-12-8-5-9-13-19)17-20(23)16-15-18-10-6-4-7-11-18/h4-13,15-16,21H,2-3,14,17H2,1H3 |
InChI Key |
DPAYLHWWTINBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

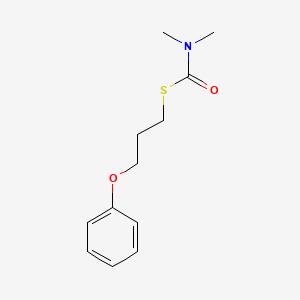
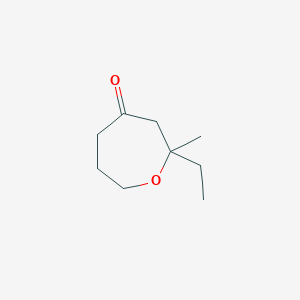
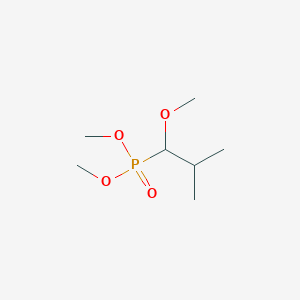
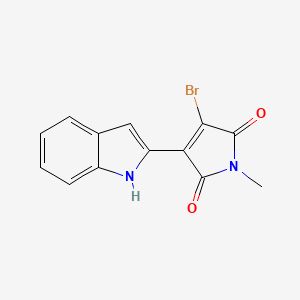
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)


![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)


